1-(2-Isopropylthiazol-5-yl)ethanone
Description
1-(2-Isopropylthiazol-5-yl)ethanone is a thiazole-based compound featuring an isopropyl group at the 2-position of the heterocyclic ring and an acetyl (ethanone) moiety at the 5-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their versatility in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-5(2)8-9-4-7(11-8)6(3)10/h4-5H,1-3H3 |
InChI Key |
GEQSIEVGBWFYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Isopropylthiazol-5-yl)ethanone involves the following steps:
Formation of 4-Methylthiazole-5-carbohydrazide (1): Ethyl-4-methylthiazole-5-carboxylate reacts with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide.
Condensation with Substituted Aldehydes: Condensation of 4-methylthiazole-5-carbohydrazide with various substituted aldehydes yields (E)-N’-benzylidene-4-methylthiazole-5-carbohydrazide derivatives.
Cyclization with Acetic Anhydride: Cyclization of the benzylidene derivatives with acetic anhydride results in the formation of 1-(2-Isopropylthiazol-5-yl)ethanone.
Chemical Reactions Analysis
1-(2-Isopropylthiazol-5-yl)ethanone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its diverse biological activities.
Scientific Research Applications
Pharmaceutical Applications
1-(2-Isopropylthiazol-5-yl)ethanone has been investigated for its antimicrobial and anticancer properties. The compound's thiazole ring structure contributes to its biological activity, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that 1-(2-Isopropylthiazol-5-yl)ethanone demonstrates effective antimicrobial properties against various pathogens. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death. Comparative studies have shown that its efficacy is enhanced when combined with other antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that 1-(2-Isopropylthiazol-5-yl)ethanone exhibits cytotoxic effects on cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compound's structure-activity relationship (SAR) suggests that modifications to the thiazole moiety can enhance its anticancer efficacy. For example, derivatives with additional functional groups have shown improved selectivity and potency against cancer cells, with IC50 values indicating significant activity at low concentrations .
Several case studies illustrate the applications of 1-(2-Isopropylthiazol-5-yl)ethanone in research:
Case Study: Anticancer Activity Evaluation
A study conducted by Evren et al. (2019) evaluated novel thiazole derivatives, including 1-(2-Isopropylthiazol-5-yl)ethanone, against human lung adenocarcinoma cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like cisplatin, highlighting its potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiazole derivatives, including 1-(2-Isopropylthiazol-5-yl)ethanone, against a panel of bacterial strains. The findings demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its utility in developing new antimicrobial therapies .
Mechanism of Action
The exact mechanism by which 1-(2-Isopropylthiazol-5-yl)ethanone exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, contributing to its biological activities.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the thiazole ring is a critical site for modulating properties. Key analogs include:
Key Observations :
- Steric Effects: The isopropyl group in the target compound increases steric hindrance compared to methyl or amino substituents, which may reduce reactivity in nucleophilic substitution reactions .
Example :
- 1-(2-Isopropylthiazol-5-yl)ethanone could be synthesized via a similar pathway: Step 1: Formation of 2-chloro-1-(thiazol-5-yl)ethanone. Step 2: Substitution with isopropylamine in acetonitrile .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW 169.24) is heavier than its methyl-substituted analog (MW 141.19) but lighter than cyclopropylamino derivatives (MW 195.26).
- Solubility: Amino-substituted analogs (e.g., 1-(2-amino-4-methylthiazol-5-yl)ethanone) exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
1-(2-Isopropylthiazol-5-yl)ethanone is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
1-(2-Isopropylthiazol-5-yl)ethanone belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound typically involves the reaction of thiazole derivatives with acetylating agents under controlled conditions. Various synthetic routes have been reported, leading to different derivatives that exhibit enhanced biological properties.
Antimicrobial Activity
Research indicates that 1-(2-Isopropylthiazol-5-yl)ethanone exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer properties of 1-(2-Isopropylthiazol-5-yl)ethanone have also been investigated. A study evaluated its effects on various cancer cell lines, including breast and lung cancer cells. The findings indicated that the compound induces apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Breast Cancer Cell Line
In a notable study involving the MCF-7 breast cancer cell line, 1-(2-Isopropylthiazol-5-yl)ethanone demonstrated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the intrinsic pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives, including 1-(2-Isopropylthiazol-5-yl)ethanone, can be influenced by structural modifications. Research has shown that substituents on the thiazole ring significantly affect antimicrobial and anticancer activities. For instance, compounds with larger or more hydrophobic substituents generally exhibit enhanced activity due to increased membrane permeability and interaction with cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
